molecular formula C17H18N4O4 B2611126 N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448046-39-6

N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No. B2611126
CAS RN: 1448046-39-6
M. Wt: 342.355
InChI Key: FBLZTKLHBAFCOE-UHFFFAOYSA-N
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Description

This compound is a potent FXa inhibitor . It is also known as Rivaroxaban , an orally active direct factor Xa (FXa) inhibitor drug developed by Bayer . It is used for the prevention and treatment of various thromboembolic diseases .


Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with the synthesis of 4-(4-aminophenyl)-3-morpholinone using nitro aniline. This is followed by the condensation of 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride with 4-nitrophenyl 5-chlorothiophene-2-carboxylate in dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base .


Molecular Structure Analysis

The molecular structure of this compound is C19H18ClN3O5S . The InChI code is 1S/C19H18ClN3O5S/c20-16-6-5-15 (29-16)18 (25)21-9-14-10-23 (19 (26)28-14)13-3-1-12 (2-4-13)22-7-8-27-11-17 (22)24/h1-6,14H,7-11H2, (H,21,25)/t14-/m0/s1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the synthesis analysis section. The reaction involves the use of nitro aniline, DMSO, and triethylamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 732.6°C at 760 mmHg and a melting point of 228-229°C . The molecular formula is C19H18ClN3O5S and the molecular weight is 248.282 .

Scientific Research Applications

Synthesis of Oxazolidin-2-ones

The compound could be used in the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds . This strategy also permits a straightforward and concise asymmetric total synthesis of (−)-cytoxazone .

Development of Antibacterial Agents

Given the antibacterial properties of certain oxazolidinones , this compound could be used in the development of new antibacterial agents.

Mechanism of Action

The compound acts as a direct inhibitor of the coagulation enzyme Factor Xa (FXa), which is a promising target for antithrombotic therapy . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

properties

IUPAC Name

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c22-16(14-9-15-21(19-14)7-4-8-24-15)18-10-13-11-20(17(23)25-13)12-5-2-1-3-6-12/h1-3,5-6,9,13H,4,7-8,10-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLZTKLHBAFCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)NCC3CN(C(=O)O3)C4=CC=CC=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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